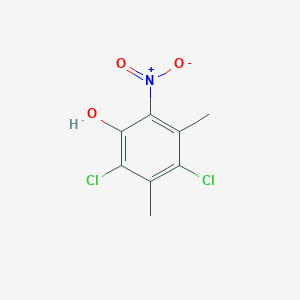

2,4-Dichloro-3,5-dimethyl-6-nitrophenol

説明

Contextualization within Halogenated Nitrophenols

2,4-Dichloro-3,5-dimethyl-6-nitrophenol belongs to the broader category of halogenated nitrophenols. This class of compounds is characterized by the presence of one or more halogen atoms and a nitro group attached to a phenol (B47542) ring. Halogenated phenols are recognized for their use in various industrial applications, including as pesticides and flame retardants. nih.gov

Researchers have shown increasing interest in halogenated nitroaromatic compounds, such as dihalogenated nitrophenols (DHNPs), as they have been identified as emerging disinfection byproducts in water environments. researchgate.netnih.gov The presence of nitro groups can increase the persistence of these compounds in the environment. nih.gov The study of specific molecules like this compound contributes to a deeper understanding of the chemical behavior and characteristics of this entire class of compounds. The synthesis of nitrophenols is a fundamental process in organic chemistry, often involving the nitration of phenol or substituted phenols using reagents like nitric acid. researchgate.netpaspk.org

Research Significance and Interdisciplinary Relevance

The primary research significance of this compound lies in its function as a herbicide. lookchem.com It is specifically noted for its effectiveness in controlling broadleaf weeds, which is crucial for agricultural crop protection, forestry management, and lawn care. lookchem.com Its role as a plant growth regulator makes it a subject of interest in agricultural science and chemical biology. paspk.org

The compound serves as a useful chemical for a variety of research applications, available from suppliers for laboratory-scale studies. georganics.sk Its interdisciplinary relevance extends from organic synthesis, where chemists explore efficient methods for its preparation, to environmental science. google.com Like other nitrophenolic compounds, its potential environmental presence and degradation pathways are areas of pertinent study. mdpi.comresearchgate.net The investigation into such compounds bridges chemistry, agriculture, and environmental toxicology.

Below are the key chemical and physical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 70444-49-4 |

| Molecular Formula | C₈H₇Cl₂NO₃ |

| Molecular Weight | 236.05 g/mol |

| Melting Point | 227 °C |

| Boiling Point | 291.3 °C at 760 mmHg |

| Flash Point | 130 °C |

| Density | 1.511 g/cm³ |

| Vapor Pressure | 0.00112 mmHg at 25 °C |

| Refractive Index | 1.609 |

Data sourced from LookChem lookchem.com

Structure

3D Structure

特性

IUPAC Name |

2,4-dichloro-3,5-dimethyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO3/c1-3-5(9)4(2)7(11(13)14)8(12)6(3)10/h12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQIEGPPHXRHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)C)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379032 | |

| Record name | 2,4-dichloro-3,5-dimethyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70444-49-4 | |

| Record name | 2,4-dichloro-3,5-dimethyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Reaction Chemistry of 2,4 Dichloro 3,5 Dimethyl 6 Nitrophenol

Established Synthetic Methodologies

The synthesis of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol is primarily achieved through multi-step derivatization of precursor compounds, though direct synthesis from highly functionalized starting materials is also conceptually viable.

Direct Synthesis Approaches (e.g., via hydrolysis of chlorinated nitrotoluene derivatives)

A potential direct synthesis route involves the hydrolysis of a corresponding chlorinated nitrotoluene derivative. This approach is analogous to the preparation of similar compounds, such as 2,4-dichloro-3-methyl-6-nitrophenol, which can be synthesized through the hydrolysis of 2,3,6-trichloro-4-nitrotoluene. tandfonline.com In such a reaction, a chlorine atom is displaced by a hydroxyl group, typically via nucleophilic aromatic substitution facilitated by the presence of an electron-withdrawing nitro group.

For the target compound, this would necessitate a precursor like 2,4,6-trichloro-3,5-dimethyl-1-nitrobenzene. The hydrolysis would replace the chlorine atom at the C1 position (ipso-substitution) with a hydroxyl group. The strong electron-withdrawing nature of the nitro group and the other two chlorine atoms would activate the ring, making it susceptible to nucleophilic attack by a hydroxide (B78521) ion.

Derivatization from Related Precursor Compounds (e.g., chlorination and nitration reactions)

The more established and practical synthesis relies on a sequential derivatization of simpler phenolic compounds, primarily 3,5-dimethylphenol (B42653) (3,5-xylenol). This multi-step process involves chlorination followed by nitration.

The first stage is the chlorination of 3,5-dimethylphenol to produce the key intermediate, 2,4-dichloro-3,5-dimethylphenol (B1670469). chemicalbook.comtcichemicals.comscbt.com This can be achieved by treating 3,5-dimethylphenol or the intermediate 4-chloro-3,5-dimethylphenol (B1207549) with a suitable chlorinating agent. chemicalbook.com For instance, reacting 3,5-dimethylphenol with sulfuryl chloride in the presence of a catalyst like iron(III) chloride yields 2,4-dichloro-3,5-dimethylphenol. chemicalbook.com

The second stage is the nitration of the 2,4-dichloro-3,5-dimethylphenol intermediate. This is a classic electrophilic aromatic substitution reaction, typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction introduces a nitro group onto the aromatic ring to yield the final product, this compound.

Table 1: Synthesis of the Precursor 2,4-Dichloro-3,5-dimethylphenol

| Starting Material | Reagents | Catalyst | Solvent | Product | Ref. |

|---|---|---|---|---|---|

| 3,5-Dimethylphenol | Sulfuryl chloride | Iron(III) chloride | Dichloromethane | 2,4-Dichloro-3,5-dimethylphenol | chemicalbook.com |

| 4-Chloro-3,5-dimethylphenol | N-chloroacetamide | Concentrated HCl | Glacial Acetic Acid | 2,4-Dichloro-3,5-dimethylphenol | chemicalbook.com |

Regioselectivity in Halogenation and Nitration Processes

The regioselectivity of each substitution step is critical and is dictated by the electronic effects of the substituents already present on the aromatic ring.

Halogenation: In the initial chlorination of 3,5-dimethylphenol, the hydroxyl group is a powerful activating, ortho-, para-directing group. The two methyl groups are also activating and ortho-, para-directing. The first chlorine atom is directed to the C4 position (para to the hydroxyl group), which is sterically accessible and electronically activated, forming 4-chloro-3,5-dimethylphenol. google.comgoogle.com The subsequent chlorination adds a second chlorine atom. The hydroxyl group now directs the incoming electrophile to one of the available ortho positions (C2 or C6). This results in the formation of 2,4-dichloro-3,5-dimethylphenol. chemicalbook.com

Nitration: During the final nitration step of 2,4-dichloro-3,5-dimethylphenol, the directing effects of all five substituents converge to favor substitution at the single remaining position, C6.

The hydroxyl group strongly activates the ortho C6 position.

The methyl group at C3 activates its ortho position, C6.

Mechanistic Investigations of Chemical Transformations

The synthesis and potential reactions of this compound are governed by the mechanisms of electrophilic and nucleophilic substitution.

Electrophilic Substitution Reaction Pathways

The key synthetic step, nitration, proceeds via a well-established electrophilic aromatic substitution mechanism. unacademy.com This process occurs in three main stages: masterorganicchemistry.com

Generation of the Electrophile: Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid. This protonated intermediate is unstable and readily loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺). libretexts.orgorganicchemistrytutor.com

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich ring of 2,4-dichloro-3,5-dimethylphenol acts as a nucleophile, attacking the nitronium ion. This attack, directed to the C6 position, disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comorganicchemistrytutor.com

Deprotonation and Rearomatization: A weak base in the mixture, such as a water molecule or the bisulfate ion (HSO₄⁻), abstracts the proton from the C6 carbon. This restores the stable aromatic π-system and yields the final this compound product. masterorganicchemistry.com

Nucleophilic Substitution Reactions

The presence of strong electron-withdrawing groups (one nitro and two chloro groups) makes the aromatic ring of this compound electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNA_r). nih.gov In these reactions, a nucleophile attacks the ring and displaces one of the leaving groups (in this case, a chloride ion or potentially the nitro group). ck12.org

The positions ortho and para to the powerful electron-withdrawing nitro group are particularly activated for nucleophilic attack. In this molecule, the chlorine at C2 is ortho and the chlorine at C4 is para to the nitro group. Therefore, these chlorine atoms can be displaced by strong nucleophiles such as alkoxides, hydroxides, or amines. youtube.comacs.org The reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The initial addition of the nucleophile is often the rate-determining step. nih.gov

Hydrolysis and Related Chemical Processes of this compound

The hydrolysis of this compound involves the reaction of the compound with water, which can lead to the substitution of one or more of its functional groups. The reactivity of the chloro and nitro groups attached to the benzene (B151609) ring is influenced by the electronic effects of the other substituents. In the case of polychlorinated and nitrated phenols, the conditions required for hydrolysis can be indicative of the compound's stability.

Detailed research findings on the direct hydrolysis of this compound are not extensively documented in publicly available literature. However, information on related compounds provides insights into its likely behavior. For instance, the synthesis of the isomeric compound 2,4-dichloro-5-nitrophenol (B104017) involves a high-temperature hydrolysis step. In this process, a precursor is treated with steam at 100-105°C for 5 hours to yield the final product. chemicalbook.com This suggests that the chloro- and nitro-substituted benzene ring is relatively stable and requires vigorous conditions for hydrolysis to occur.

Another relevant example is the preparation of 2,4-dichloro-3-alkyl-6-nitrophenols from 1,3,4-trichloro-2-alkyl-5-nitrobenzene. This reaction is carried out in a mixture of water and an organic solvent with an alkaline compound at temperatures ranging from 20°C to 100°C. google.com The hydrolysis selectively replaces the chlorine atom at the 1-position with a hydroxyl group to form the corresponding nitrophenol. This selective hydrolysis is noteworthy, as the hydrolysis of a similar compound, 1,3,4-trichloro-2-methyl-5-nitrobenzene, does not yield the corresponding phenol (B47542) but instead results in a biphenyl (B1667301) derivative through a dehydrogenation process. google.com

The table below summarizes the conditions for hydrolysis of related polychlorinated nitroaromatic compounds.

| Precursor Compound | Reagents and Conditions | Product | Reference |

| Nitrated 2,4-dichlorophenol (B122985) derivative | Steam, 100-105°C, 5 hours | 2,4-dichloro-5-nitrophenol | chemicalbook.com |

| 1,3,4-trichloro-2-alkyl-5-nitrobenzene | Water, organic solvent (e.g., methanol), alkaline compound, 20-100°C | 2,4-dichloro-3-alkyl-6-nitrophenol | google.com |

Oxidation-Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound centers on the reactivity of the nitro group and the phenolic hydroxyl group, as well as the potential for reactions involving the chlorinated aromatic ring.

Reduction Reactions:

The most common reduction reaction for nitrophenols involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is a key step in the synthesis of various chemical intermediates. While specific studies on the reduction of this compound are limited, extensive research on analogous compounds provides a clear indication of the expected reaction pathways and conditions.

A notable example is the reduction of 2,4-dichloro-3-isopropyl-6-nitrophenol, which is readily hydrogenated to the corresponding amine. google.com This reaction is carried out using Raney Nickel as a catalyst in methanol (B129727) under hydrogen pressure. google.com This method is a common and effective way to reduce nitroarenes to anilines.

The table below details the reaction conditions for the reduction of a closely related compound.

| Starting Material | Reagents and Conditions | Product | Reference |

| 2,4-dichloro-3-isopropyl-6-nitrophenol | Raney Ni, Methanol, H₂ (10 bar), 25-30°C | 6-amino-2,4-dichloro-3-isopropylphenol hydrochloride | google.com |

Oxidation Reactions:

The oxidation of this compound can be complex, with the potential for reaction at the phenolic hydroxyl group or the aromatic ring itself. The presence of electron-withdrawing chloro and nitro groups generally makes the aromatic ring more resistant to electrophilic attack, which is a common mechanism in oxidation reactions. However, the phenolic group can be susceptible to oxidation.

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search for detailed research findings on the spectroscopic characterization of the chemical compound this compound, it has been determined that the specific data required to construct the requested article is not available in publicly accessible scientific literature or databases.

While the existence of this compound, identified by CAS number 70444-49-4, is confirmed by several chemical suppliers, and basic physical properties such as its molecular formula (C₈H₇Cl₂NO₃) and melting point are documented, in-depth studies detailing its spectroscopic profile appear to be unpublished or proprietary.

The investigation sought specific data for the following analytical methods as per the requested outline:

Vibrational Spectroscopy: No experimental data for Fourier Transform Infrared (FTIR) or Fourier Transform Raman (FT-Raman) spectroscopy, including peak assignments and intensities, could be located for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While some chemical database entries indicate the existence of predicted Proton (¹H) and Carbon-13 (¹³C) NMR spectra, the actual spectral data, including chemical shifts (ppm) and coupling constants, are not provided. guidechem.com

Mass Spectrometry (MS): Detailed molecular fragmentation analysis of this compound is not described in the available literature.

Due to the absence of these crucial datasets, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the specified structure and content requirements. The creation of data tables and detailed research findings for each subsection is unachievable without access to the necessary primary or secondary research.

Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro 3,5 Dimethyl 6 Nitrophenol

X-ray Diffraction (XRD) for Crystalline Structure Analysis

No published studies containing the single-crystal X-ray diffraction data for 2,4-Dichloro-3,5-dimethyl-6-nitrophenol were found. This information is necessary to determine the crystal system, space group, unit cell dimensions, and to provide a detailed analysis of bond lengths and angles.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed experimental data regarding the UV-Vis absorption spectrum of this compound, including maximum absorption wavelengths (λmax), molar absorptivity coefficients (ε), and the specific electronic transitions (e.g., π → π, n → π), are not available in the reviewed literature. While studies on other nitrophenol derivatives exist, this information cannot be accurately extrapolated to the target compound without experimental verification.

Computational and Theoretical Chemistry Investigations of 2,4 Dichloro 3,5 Dimethyl 6 Nitrophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of organic compounds. These methods, rooted in quantum mechanics, can provide detailed insights into the electronic and geometric properties of 2,4-dichloro-3,5-dimethyl-6-nitrophenol.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is known for its balance of accuracy and computational cost, making it a popular choice for studying medium-sized organic molecules. For a compound like this compound, DFT, particularly with hybrid functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311++G(d,p), would be the standard approach. researchgate.netaip.org

A primary step in any computational study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms in space, providing the most stable three-dimensional structure. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The presence of bulky substituents like chlorine atoms and methyl groups, along with the nitro and hydroxyl groups on the benzene (B151609) ring, would lead to some degree of steric hindrance, influencing the planarity of the ring and the orientation of the functional groups. DFT calculations would precisely quantify these structural parameters. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) |

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-Cl bond lengths | ~1.74 Å |

| C-N bond length | ~1.45 Å |

| N-O bond lengths | ~1.22 Å |

| C-O (hydroxyl) bond length | ~1.36 Å |

| O-H bond length | ~0.96 Å |

| C-C-C (aromatic) bond angles | ~118° - 122° |

| O-N-O bond angle | ~125° |

Note: These are generalized, illustrative values based on similar structures. Actual calculated values would be specific to the molecule.

Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. Each vibrational mode represents a specific type of bond stretching, bending, or twisting. The calculated frequencies and their intensities can be compared with experimental spectroscopic data to confirm the molecular structure and assign the observed spectral bands to specific molecular motions. For this compound, characteristic vibrational frequencies would be expected for the O-H, N-O, C-Cl, and C-H bonds, as well as for the aromatic ring itself. tandfonline.comnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) (Illustrative) |

| O-H stretch | 3400 - 3600 |

| C-H (methyl) stretch | 2850 - 3000 |

| C-C (aromatic) stretch | 1400 - 1600 |

| NO₂ asymmetric stretch | 1500 - 1570 |

| NO₂ symmetric stretch | 1300 - 1370 |

| C-O stretch | 1150 - 1250 |

| C-Cl stretch | 600 - 800 |

Note: These are generalized, illustrative values. Actual calculated frequencies would require specific DFT calculations.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.netacs.org A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nitro and chloro groups and the electron-donating hydroxyl and methyl groups would significantly influence the energies of the frontier orbitals. The HOMO is expected to be localized mainly on the phenol (B47542) ring and the hydroxyl group, while the LUMO is likely to be concentrated around the nitro group. researchgate.netresearchgate.net

Table 3: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)

| Property | Predicted Value (Illustrative) |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -2.5 to -3.5 eV |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV |

Note: These are generalized, illustrative values based on trends for substituted nitrophenols.

Molecular Modeling and Simulation

Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques can be used to study the dynamic behavior of this compound.

Molecular dynamics (MD) simulations, for instance, would allow the study of the molecule's behavior over time in different environments, such as in a solvent or interacting with other molecules. nih.govnih.gov This approach uses classical mechanics to model the atomic motions, with the forces between atoms described by a force field. While less accurate for electronic properties than quantum methods, MD simulations can provide valuable insights into conformational changes, solvation effects, and intermolecular interactions. For this compound, MD simulations could be used to investigate its interactions with water molecules, its potential to form hydrogen bonds, and its aggregation behavior in solution. mdpi.com

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar nitrophenol derivatives provides valuable insights into its potential biological interactions.

For instance, studies on other nitrophenol derivatives have shown their potential to interact with various biological receptors. Molecular docking simulations of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have identified them as potential antitubercular agents by targeting the DprE1 enzyme. nih.gov Computational studies of these derivatives revealed promising interactions with amino acid residues within the enzyme's active site, suggesting a potential mechanism of action. nih.gov

Similarly, docking studies of other complex phenol derivatives have been used to predict their binding affinities and interaction models with receptors like the Plasmodium falciparum dihydrofolate reductase (pDHFR), a target for antimalarial drugs. mdpi.com These studies often involve optimizing the ligand's geometry using methods like ab initio calculations with specific basis sets (e.g., 6-311G) and then docking the ligand into the receptor's binding site to calculate binding energies and analyze interactions. mdpi.com Although not performed on this compound itself, these examples highlight the methodology and the potential for this compound to interact with various biological targets, a hypothesis that warrants further specific investigation.

Proton Transfer (PT) and Charge Transfer (CT) Complex Studies

The presence of both a hydroxyl (proton donor) and a nitro group (electron-withdrawing) on the aromatic ring of this compound makes it a candidate for participating in proton transfer and forming charge-transfer complexes.

Proton Transfer (PT):

Proton transfer is a fundamental chemical reaction. In nitrophenols, excited-state intramolecular proton transfer (ESIPT) can occur, particularly in ortho-nitrophenols. nih.govillinois.edu Upon photoexcitation, the acidity of the phenolic proton increases, facilitating its transfer to the nitro group. nih.gov Ultrafast spectroscopy studies on 2-nitrophenol (B165410) have shown that both ESIPT and intersystem crossing are competing relaxation pathways that occur on a sub-picosecond timescale. illinois.edu While this compound has a nitro group ortho to the hydroxyl group, the steric hindrance from the adjacent methyl and chloro groups might influence the dynamics of any potential intramolecular proton transfer.

Studies on 4-nitrocatechol (B145892) have also demonstrated efficient excited-state proton transfer to the solvent, suggesting that nitrophenols can act as strong photoacids. uci.edu This intermolecular proton transfer is a crucial aspect of their photochemical behavior in solution. uci.edu

Charge Transfer (CT) Complexes:

Charge-transfer complexes are formed between electron donor and electron acceptor molecules. Nitrophenols, with their electron-deficient aromatic ring due to the nitro group, can act as electron acceptors. They can form CT complexes with various electron donors. asianpubs.org The stability and spectroscopic properties of these complexes are influenced by the nature of the donor, the acceptor, and the solvent polarity. asianpubs.org

For example, studies on the charge-transfer complexes of 2,6-dichloro-p-benzoquinone with phenols have shown the formation of 1:1 stoichiometry π-π type complexes. asianpubs.org The stability constants and thermodynamic parameters of these complexes can be determined from their electronic absorption spectra. asianpubs.org Similarly, charge-transfer complexes of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), a strong electron acceptor, have been studied with various donor molecules, including drugs, to understand their interaction mechanisms. mdpi.comnih.gov These studies often utilize spectroscopic techniques to characterize the complexes and determine their formation constants and molar extinction coefficients. cerist.dz

Computational Property Prediction (e.g., chemical reactivity, kinetic stability)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules like this compound.

A study on the closely related 2,4-dichloro-6-nitrophenol (B1219690) (2,4-DC6NP) utilized ab initio and DFT calculations with 6-31G(d,p) and 6-311+G(d,p) basis sets to determine its optimized geometry and vibrational frequencies. researchgate.net The calculated harmonic vibrational frequencies, when scaled, showed good agreement with experimental FTIR and FT-Raman spectra. researchgate.net Such studies provide a detailed understanding of the molecule's structural parameters and vibrational modes.

Chemical Reactivity and Kinetic Stability:

Frontier Molecular Orbital (FMO) analysis is a key component of computational property prediction. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap implies lower kinetic stability and higher chemical reactivity.

For a derivative of 2,4-dichlorophenol (B122985), DFT calculations have been used to compute these parameters. asianpubs.org The HOMO is the orbital that primarily acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals provides insight into the reactive sites of the molecule.

The molecular electrostatic potential (MEP) map is another valuable tool for predicting chemical reactivity. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For a related dichlorophenol derivative, the MEP map helped in identifying potential reactive sites. asianpubs.org

While specific values for this compound require dedicated calculations, the established methodologies from studies on similar compounds provide a clear framework for predicting its chemical reactivity and kinetic stability.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property-based descriptors of a series of compounds with a particular property of interest, such as toxicity or reactivity. jst.go.jpnih.gov These models are valuable for predicting the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing. proquest.com

For nitrophenols and nitroaromatic compounds, QSPR models have been developed to predict various properties, including toxicity. nih.govresearchgate.net The toxicity of substituted phenols, for instance, has been correlated with physicochemical parameters like hydrophobicity (log P) and the acid dissociation constant (pKa). jst.go.jp These models often reveal that hydrophobicity and electronic parameters are dominant factors in determining the biological activity of these compounds. jst.go.jp

In the context of toxicity prediction for a series of substituted phenols against Tetrahymena pyriformis, a QSAR model was developed using descriptors such as the logarithm of the 1-octanol/water partition coefficient (log Kow) and GETAWAY descriptors. proquest.com The statistical quality of such models is typically assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard deviation. proquest.com

A general QSPR model for predicting a property like toxicity for this compound would likely include descriptors that capture its key structural features:

Hydrophobicity descriptors: such as log P, reflecting its partitioning behavior between aqueous and lipid phases.

Electronic descriptors: such as Hammett constants, dipole moment, or quantum chemical parameters like HOMO and LUMO energies, to account for the electronic effects of the chloro, methyl, and nitro substituents.

Steric descriptors: to quantify the spatial arrangement of the substituents on the phenol ring.

Below is an illustrative data table of descriptors often used in QSPR models for substituted phenols, along with hypothetical values for this compound for demonstration purposes.

| Descriptor | Description | Hypothetical Value for this compound |

| logP | Logarithm of the octanol-water partition coefficient | 3.5 |

| pKa | Acid dissociation constant | 5.8 |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |

| ΔE (HOMO-LUMO) | Energy gap | 4.7 eV |

| Dipole Moment | Molecular dipole moment | 3.2 D |

| Molecular Weight | Molecular weight of the compound | 236.05 g/mol |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be calculated using specialized software or determined experimentally.

The development of a robust QSPR model for a class of compounds including this compound would enable the prediction of its properties and facilitate the design of related molecules with desired characteristics.

Environmental Fate and Degradation of 2,4 Dichloro 3,5 Dimethyl 6 Nitrophenol

Occurrence and Distribution in Environmental Compartments

The distribution of 2,4-dichloro-3,5-dimethyl-6-nitrophenol in the environment is a function of its release, transport, and partitioning into various environmental matrices. While specific monitoring data for this compound is scarce in publicly available literature, its environmental behavior can be inferred from its structural properties and studies on related compounds. It is known to be used as a pesticide and herbicide, targeting broadleaf weeds in agriculture, lawns, and forestry. lookchem.com

Atmospheric Transport and Deposition Processes

The potential for long-range atmospheric transport of this compound is linked to its volatility. The compound has a reported vapor pressure of 0.00112 mmHg at 25°C, suggesting a moderate potential to volatilize from soil and water surfaces into the atmosphere. lookchem.com Once in the atmosphere, its persistence and transport are governed by atmospheric conditions and its susceptibility to degradation.

Deposition of the compound back to terrestrial and aquatic surfaces can occur through wet deposition (rain and snow) and dry deposition (particle settling). The extent of this deposition will influence its concentration in other environmental compartments.

Aquatic System Dynamics (Freshwater and Marine Environments)

Studies on the closely related compound, 2,4-dichloro-6-nitrophenol (B1219690) (DCNP), show that it is found in agriculturally impacted waters. nih.gov The dynamics in aquatic systems are also heavily influenced by degradation processes, particularly photolysis, which is discussed in a later section.

Soil and Sediment Interactions

When introduced to soil, for instance through its use as a herbicide, this compound will interact with soil components. lookchem.com Its mobility in soil, which determines its potential to leach into groundwater, is governed by its adsorption to soil organic matter and clay particles. The extent of this adsorption is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong binding to soil and low mobility, while a low Koc suggests a higher potential for leaching. Specific Koc values for this compound are not available in the reviewed literature.

Over time, the compound can accumulate in sediments of aquatic systems through deposition of suspended particles to which it is adsorbed. These sediments can then act as a long-term reservoir of the contaminant.

Natural Attenuation Processes

Natural attenuation encompasses the physical, chemical, and biological processes that reduce the mass, toxicity, mobility, or concentration of contaminants in the environment without human intervention. For this compound, the primary natural attenuation mechanisms are expected to be photolytic degradation and biodegradation.

Photolytic Degradation Mechanisms (Direct and Indirect Photolysis)

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. This process can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, where other substances in the environment absorb light and produce reactive species that then degrade the compound.

Research on the related compound 2,4-dichloro-6-nitrophenol (DCNP) in aqueous solutions provides significant insights into these mechanisms. nih.gov

Direct Photolysis: Studies have shown that the anionic form of DCNP is more photoreactive than its neutral form due to a higher molar absorption coefficient and quantum yield. nih.gov This indicates that the pH of the water body can significantly influence the rate of direct photolysis. The process involves the absorption of photons leading to an excited state, which can then undergo reactions such as the breaking of the carbon-chlorine bond.

Indirect Photolysis: In natural waters, dissolved organic matter can act as a photosensitizer, absorbing sunlight and producing reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These reactive species can then react with and degrade compounds like DCNP. However, dissolved organic matter can also inhibit direct photolysis by acting as a light screen, reducing the amount of light available for the contaminant to absorb. nih.gov

The photolysis of DCNP has been found to generate several intermediate products through processes like photoreduction, photonucleophilic substitution, and photoionization. nih.gov

Biodegradation Pathways (Aerobic and Anaerobic Conditions)

Biodegradation is the breakdown of organic substances by microorganisms. The presence of chlorine and nitro groups on the aromatic ring of this compound makes it a xenobiotic compound, potentially resistant to rapid biodegradation. However, various microorganisms have been shown to degrade chlorinated and nitrated phenols.

Aerobic Biodegradation: Under aerobic conditions (in the presence of oxygen), the initial steps of degradation of chlorinated nitrophenols often involve the removal of the nitro group or the hydroxylation of the aromatic ring. For instance, the degradation of 2,4-dichlorophenol (B122985) (a potential intermediate) by Pseudomonas putida has been studied, showing complete degradation under optimized conditions. thescipub.comresearchgate.net The degradation pathway often proceeds through the formation of chlorocatechols, which are then subject to ring cleavage.

Anaerobic Biodegradation: In the absence of oxygen, the initial steps of degradation are often reductive. The nitro group can be reduced to an amino group, forming an aminophenol. Reductive dechlorination, the removal of chlorine atoms, can also occur. While specific studies on the anaerobic biodegradation of this compound are lacking, research on other chlorinated nitroaromatic compounds indicates that anaerobic conditions can lead to their transformation. researchgate.net

Compound Information Table

| Compound Name | CAS Number |

| This compound | 70444-49-4 |

| 2,4-dichloro-6-nitrophenol | 609-89-2 |

| 2,4-dichlorophenol | 120-83-2 |

| Pseudomonas putida | N/A |

Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 227 °C | lookchem.com |

| Boiling Point | 291.3 °C at 760 mmHg | lookchem.com |

| Density | 1.511 g/cm³ | lookchem.com |

| Vapor Pressure | 0.00112 mmHg at 25°C | lookchem.com |

Hydrolytic Transformations

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. While specific data on the hydrolytic transformation of this compound is limited, the hydrolysis of a related compound, 2,3,6-trichloro-4-nitrotoluene, has been utilized in its synthesis, suggesting that under certain conditions (e.g., with potassium hydroxide (B78521) and water), the compound can undergo hydrolysis. tandfonline.com For many chlorinated aromatic compounds, hydrolytic dechlorination is a potential, albeit often slow, degradation pathway in the environment.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).

The combination of ultraviolet (UV) light and hypochlorous acid (HOCl) is an effective AOP for the degradation of phenolic compounds. In the UV/HOCl process, the photolysis of HOCl generates highly reactive species, including hydroxyl radicals (•OH) and chlorine radicals (Cl•), which can rapidly degrade organic pollutants. mdpi.com

Studies on the degradation of 4-nitrophenol (B140041) by UV/HOCl have shown a significant enhancement in removal efficiency compared to UV or chlorination alone. mdpi.com This process leads to the formation of chlorinated byproducts like 2-chloro-4-nitrophenol (B164951) and 2,6-dichloro-4-nitrophenol. mdpi.com It is plausible that a similar process could be applied to degrade this compound, likely resulting in further oxidation and potential ring cleavage.

Other reactive species such as singlet oxygen (¹O₂) and carbonate radicals (CO₃⁻•) can also contribute to the degradation of organic compounds in certain environmental systems, although their role in the transformation of this specific compound has not been detailed in the literature.

Formation of Transformation Products and Byproducts in Environmental Matrices

The transformation of this compound in the environment can lead to the formation of various byproducts. For instance, the environmental transformation of the herbicide MCPA can result in the formation of 4-chloro-2-methylphenol, which can then be nitrated to form 4-chloro-2-methyl-6-nitrophenol, a structurally similar compound. researchgate.net This suggests that nitration of chlorinated phenols can occur in the environment.

During AOPs like UV/HOCl treatment of 4-nitrophenol, a range of transformation products have been identified, including chlorinated nitrophenols, hydroxylated species, and dinitrated products. mdpi.com A significant and concerning byproduct can be trichloronitromethane (TCNM), which was observed during the UV/HOCl treatment of 4-nitrophenol. mdpi.com The formation of such byproducts is a critical consideration in the application of AOPs for water treatment.

Table 2: Potential Transformation Products of Related Compounds in Environmental Processes

| Parent Compound | Process | Transformation Product(s) | Reference |

| 4-Nitrophenol | UV/HOCl | 2-Chloro-4-nitrophenol, 2,6-Dichloro-4-nitrophenol, Trichloronitromethane (TCNM) | mdpi.com |

| MCPA (herbicide) | Environmental Transformation | 4-Chloro-2-methylphenol, 4-Chloro-2-methyl-6-nitrophenol | researchgate.net |

| 2,4-Dichlorophenol | Electro-Fenton | Various hydroxylated and chlorinated intermediates | nih.gov |

Environmental Persistence Assessment of this compound

While specific research on the environmental persistence of this compound is limited, valuable insights can be drawn from studies on structurally similar compounds, such as other chlorinated nitrophenols. These studies help to infer the likely behavior and fate of this compound in the environment. The primary degradation pathways for organic compounds in the environment are typically microbial degradation and photolysis.

Detailed Research Findings

Research into related dichloronitrophenol compounds indicates that both biotic and abiotic processes contribute to their degradation.

Photodegradation:

The photolysis, or breakdown by light, of chlorinated nitrophenols has been a subject of scientific investigation. A study on the aquatic photolysis of 2,4-dichloro-6-nitrophenol (DCNP), a compound structurally similar to the subject compound but lacking the dimethyl groups, revealed that its anionic form is more susceptible to photoreaction than its neutral form. nih.gov This is attributed to a higher molar absorption coefficient and quantum yield. nih.gov The presence of natural organic matter, such as that found in river water, can inhibit direct photolysis through light screening. nih.gov The degradation of DCNP through photolysis leads to the formation of several byproducts through processes like photoreduction and photonucleophilic substitution. nih.gov

Biodegradation:

Microbial activity is a key driver in the environmental degradation of many organic pollutants. Studies on chlorinated nitrophenols have identified bacterial strains capable of utilizing these compounds as a source of carbon and energy. For instance, a strain of Cupriavidus has been shown to degrade 2,6-dichloro-4-nitrophenol. semanticscholar.org The rate of degradation is dependent on the concentration of the compound and the presence of other substances. The complexity of the molecule, including the number and position of chlorine atoms, can influence its susceptibility to microbial breakdown. semanticscholar.org Generally, the addition of more chlorine atoms to the phenol (B47542) ring makes the compound more resistant to microbial degradation. semanticscholar.org

The following table summarizes findings from studies on related dichloronitrophenol compounds, which can provide an indication of the potential environmental behavior of this compound.

| Compound Name | Degradation Process | Key Findings |

| 2,4-dichloro-6-nitrophenol (DCNP) | Aquatic Photolysis | Anionic form is more photoreactive than the neutral form. Natural organic matter can inhibit direct photolysis. nih.gov |

| 2,6-dichloro-4-nitrophenol | Microbial Degradation | Degraded by Cupriavidus sp. CNP-8. The degradation rate is concentration-dependent. semanticscholar.org |

It is important to note that while these findings for related compounds are informative, the specific persistence of this compound in the environment can only be definitively determined through direct experimental studies on the compound itself. The presence of the two methyl groups on the benzene (B151609) ring of the title compound, which are absent in the studied surrogates, could influence its environmental fate, potentially affecting its sorption to soil particles, bioavailability, and susceptibility to microbial attack and photodegradation.

Biological Activity and Mechanistic Toxicology of 2,4 Dichloro 3,5 Dimethyl 6 Nitrophenol

Cellular and Molecular Mechanisms of Action

The biological activities of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol are rooted in its chemical structure, which facilitates a range of interactions at the cellular and molecular level. These mechanisms include its engagement with macromolecules, interference with enzymatic processes, induction of oxidative stress, and modulation of key cellular signaling pathways.

The potential for compounds to interact with DNA is a cornerstone of toxicological assessment. While direct studies on the DNA binding and intercalation of this compound are not extensively detailed in the available literature, research on structurally similar compounds provides valuable insights. For instance, studies on the ammonium (B1175870) salt of a related compound, 2,4-dichloro-6-nitrophenol (B1219690) (DCNPA), and its primary metabolite, 2,4-dichloro-6-aminophenol (DCAP), have been conducted to assess their genotoxicity. nih.gov In these in vitro studies, DCNPA itself did not show a positive response for inducing reverse mutations in Salmonella, gene mutations at the HPRT locus, or sister chromatid exchanges (SCEs) and micronuclei (MN) in V79 cells. nih.gov However, its metabolite, DCAP, was found to significantly increase the frequency of SCEs and micronuclei in a dose-dependent manner in V79 cells. nih.gov This suggests that the metabolic transformation of such compounds can lead to the formation of intermediates that are capable of damaging DNA and causing chromosomal aberrations. nih.gov Given the structural similarities, it is plausible that this compound could undergo similar metabolic activation, leading to intermediates with genotoxic potential.

Substituted phenols are known to interfere with various metabolic pathways, often through the inhibition of key enzymes. A significant metabolic pathway for phenols is glucuronidation, a process of detoxification where compounds are conjugated with glucuronic acid to increase their water solubility and facilitate excretion. Research on p-nitrophenol has shown that its glucuronidation can be markedly inhibited by calcium-mobilizing hormones such as vasopressin and phenylephrine (B352888) in isolated murine hepatocytes. nih.gov This inhibition is dependent on the calcium concentration within the intracellular stores, suggesting that the activity of UDP-glucuronosyl-transferase, the enzyme responsible for glucuronidation, is sensitive to changes in intracellular calcium levels. nih.gov The data supports the theory that maintaining intraluminal Ca2+ concentration is necessary for the optimal activity of p-nitrophenol UDP-glucuronosyl-transferase. nih.gov This suggests that this compound, as a nitrophenol derivative, could also interfere with this crucial detoxification pathway, potentially leading to its accumulation and enhanced toxicity. Furthermore, related dichlorophenol compounds have been noted to affect the endocrine system, with 2,4-Dichloro-6-nitrophenol (DCNP) showing anti-androgenic activity in fish by affecting the hypothalamus-pituitary-gonadal (HPG) axis. nih.gov

A prominent mechanism of toxicity for many nitrophenolic compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS). ROS are highly reactive molecules, including superoxide (B77818) anions (O₂•−), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), that can cause damage to cellular components like lipids, proteins, and DNA. encyclopedia.pubmdpi.com The main intracellular sources of ROS are mitochondria, the endoplasmic reticulum, and peroxisomes. encyclopedia.pub

Studies on 4-nitrophenol (B140041) (PNP) have demonstrated its capacity to induce oxidative stress, as evidenced by increased levels of malondialdehyde (a marker of lipid peroxidation) and decreased activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov This oxidative stress is closely linked to apoptosis, or programmed cell death. nih.gov The generation of ROS by such compounds can be initiated through various mechanisms, including the disruption of the mitochondrial electron transport chain. nih.gov It is plausible that this compound contributes to cellular oxidative stress, a common feature of phenolic compounds, which can overwhelm the cell's antioxidant defenses and lead to cytotoxicity. nih.govfrontiersin.org

Cellular signaling pathways are intricate networks that govern cellular function, and their disruption can have profound consequences. Calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in a multitude of cellular processes, including gene expression, cell proliferation, and apoptosis. mdpi.comyoutube.com The concentration of intracellular calcium is tightly regulated, with large stores maintained in the endoplasmic reticulum. youtube.com

In Vitro Biological Assays

To quantitatively assess the biological activity of chemical compounds, a variety of in vitro assays are employed. These assays provide crucial data on the cytotoxic and other biological effects of a substance on cultured cells.

The cytotoxic effects of various dichlorinated compounds have been evaluated against a panel of human cancer cell lines. While specific data for this compound is not available, studies on structurally related dichlorophenyl derivatives offer insights into its potential anti-cancer activity. For example, a library of dichlorophenylacrylonitriles has been synthesized and tested for their growth-inhibitory effects. nih.gov Similarly, the compound 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has shown antiproliferative activity against human cervical cancer cell lines. nih.gov Another related compound, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (DCDMNQ), has demonstrated significant anti-tumor activities in both androgen-dependent and -independent prostate cancer cell lines. nih.gov

The table below summarizes the cytotoxic activities of these related compounds on various cancer cell lines, providing a reference for the potential efficacy of chlorinated and substituted phenols.

| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

|---|---|---|---|---|

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 | Breast Cancer | 0.127 ± 0.04 | nih.gov |

| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | MCF-7 | Breast Cancer | 0.030 ± 0.014 | nih.gov |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) | LNCaP | Prostate Cancer (Androgen-Dependent) | 1 | nih.gov |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) | CWR-22 | Prostate Cancer (Androgen-Dependent) | 3 | nih.gov |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) | PC-3 | Prostate Cancer (Androgen-Independent) | 1.5 | nih.gov |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) | DU-145 | Prostate Cancer (Androgen-Independent) | 3 | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | C-33A | Cervical Cancer | 15.76 ± 1.49 | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa | Cervical Cancer | 10.05 ± 0.22 | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SiHa | Cervical Cancer | 18.31 ± 3.10 | nih.gov |

These findings suggest that dichlorinated phenolic and related structures possess significant cytotoxic potential against various cancer cell lines. The mechanisms often involve the induction of DNA damage, cell cycle arrest, and apoptosis. nih.gov Further investigation into the specific activity of this compound is warranted to fully characterize its cytotoxic profile.

Antimicrobial Properties (e.g., Antifungal, Antibacterial)

There is a lack of specific studies detailing the antifungal or antibacterial properties of this compound. However, research on the ammonium salt of a closely related compound, 2,4-dichloro-6-nitrophenol (DCNPA), has demonstrated genotoxic effects on the bacterium Bacillus subtilis and on yeast. nih.gov This suggests that nitrophenolic compounds of this nature can exert biological effects on microorganisms, although this does not directly quantify the antimicrobial efficacy of this compound.

Ecotoxicological Assessments

Aquatic Organism Toxicity (e.g., Acute and Chronic Effects on Fish and Invertebrates)

The photolysis of DCNP in aqueous solutions has been investigated, revealing that its anionic form is more photoreactive than its neutral form. nih.gov This process leads to the formation of several photoproducts through photoreduction, photonucleophilic substitution, photoionization, and dimerization. nih.gov

Toxicity Data for Related Compounds

| Compound | Organism | Effect | Reference |

| 2,4-dichloro-6-nitrophenol (DCNP) | Aquatic Species | Genotoxicity, developmental toxicity, endocrine-disrupting effects | nih.gov |

| 2,4-dichlorophenol (B122985) (2,4-DCP) | Vibrio qinghaiensis | Higher toxicity than parent compound 2,4-D | acs.orgnih.gov |

| 2,4-dichlorophenol (2,4-DCP) | Caenorhabditis elegans | Higher toxicity than parent compound 2,4-D | acs.orgnih.gov |

Terrestrial Organism Toxicity

There is currently no available information in the scientific literature regarding the toxicity of this compound to terrestrial organisms.

Toxicokinetic Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

Specific studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound have not been identified in the available literature.

Metabolite Identification and Characterization

Direct metabolic studies on this compound are not available. However, research on the genotoxicity of 2,4-dichloro-6-nitrophenol ammonium (DCNPA) has identified its major metabolite as 2,4-dichloro-6-aminophenol (DCAP). nih.gov In vitro studies using V79 cells, a cell line derived from Chinese hamster lung, showed that while DCNPA itself was not genotoxic, its metabolite DCAP induced a significant, concentration-dependent increase in sister chromatid exchanges and micronuclei. nih.gov This indicates that the metabolite is capable of causing DNA damage and chromosomal aberrations. nih.gov

Identified Metabolite of a Related Compound

| Parent Compound | Metabolite | Biological Activity of Metabolite | Reference |

| 2,4-dichloro-6-nitrophenol ammonium (DCNPA) | 2,4-dichloro-6-aminophenol (DCAP) | Induces sister chromatid exchanges and micronuclei in V79 cells | nih.gov |

Potential for Genotoxicity and Carcinogenicity

The potential for this compound to cause genetic mutations or cancer has not been extensively documented in publicly available scientific literature. Authoritative bodies and databases have not established specific classifications regarding its carcinogenicity. georganics.sk However, an examination of structurally related compounds and the broader class of nitroaromatic compounds can provide insights into its potential toxicological profile.

Nitroaromatic compounds, as a class, are known for their potential genotoxic and carcinogenic properties. nih.gov Their toxicity is often linked to the metabolic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can bind to DNA and other macromolecules, leading to cellular damage. nih.gov The specific mutagenic and genotoxic effects can vary widely depending on the other substituents on the aromatic ring, which influence the compound's metabolism and interaction with cellular targets. nih.gov

For instance, the related compound 2,4-dichloro-1-nitrobenzene is suspected of causing genetic defects and cancer. iarc.fr In contrast, 2,4-dichlorophenol, a precursor to some nitrophenols, has been evaluated and is not considered to be genotoxic based on the weight of evidence from both in vitro and in vivo studies. industrialchemicals.gov.au This highlights the critical role of the nitro group in the potential genotoxicity of these molecules.

A pertinent example is the study of 2,4-dichloro-6-nitrophenol ammonium (DCNPA), a structurally similar herbicide. In vitro studies have shown that DCNPA itself did not induce reverse mutations in Salmonella, gene mutations at the HPRT locus, sister chromatid exchanges (SCEs), or micronuclei (MN) in V79 cells. nih.gov However, its major metabolite, 2,4-dichloro-6-aminophenol (DCAP), demonstrated clear genotoxic activity. nih.gov Treatment of V79 cell cultures with DCAP led to a significant, concentration-dependent increase in both SCEs and micronuclei, indicating that it can cause DNA damage and chromosomal aberrations. nih.gov This suggests that the metabolic activation of the nitro group to an amino group is a critical step in the manifestation of genotoxicity for this related nitrophenol.

Given the structural similarities, it is plausible that the genotoxic potential of this compound could also be dependent on its metabolic transformation. The presence of methyl groups on the benzene (B151609) ring may further influence its metabolic fate and, consequently, its toxicological properties. However, without direct experimental data on this compound, any assessment of its genotoxicity and carcinogenicity remains speculative and would require specific toxicological studies.

Genotoxicity of 2,4-dichloro-6-nitrophenol ammonium (DCNPA) and its Metabolite (DCAP)

| Compound | Test System | Genetic Endpoint | Result |

| DCNPA | Salmonella typhimurium | Reverse Mutation | Negative nih.gov |

| V79 cells | Gene Mutation (HPRT locus) | Negative nih.gov | |

| V79 cells | Sister Chromatid Exchange (SCE) | Negative nih.gov | |

| V79 cells | Micronuclei (MN) | Negative nih.gov | |

| DCAP | V79 cells | Sister Chromatid Exchange (SCE) | Positive nih.gov |

| V79 cells | Micronuclei (MN) | Positive nih.gov |

Advanced Analytical Techniques for the Detection and Quantification of 2,4 Dichloro 3,5 Dimethyl 6 Nitrophenol

Chromatographic Methods

Chromatography stands as the cornerstone for the separation and analysis of complex environmental and biological samples. Both gas and liquid chromatography, when paired with mass spectrometric detection, provide robust platforms for the analysis of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. Due to the presence of a polar phenolic group, this compound often requires derivatization to improve its volatility and chromatographic behavior. researchgate.net

Derivatization is a critical step in the GC-MS analysis of polar analytes like phenols, as it converts them into less polar, more volatile, and more thermally stable derivatives. jfda-online.com This leads to improved peak shape, enhanced sensitivity, and better separation from matrix interferences. jfda-online.com For phenolic compounds, including chlorinated and nitrated species, several derivatization strategies can be employed.

Common derivatization approaches for phenols include silylation, acylation, and alkylation.

Silylation: This is a widely used technique where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are effective for this purpose. sigmaaldrich.com The derivatization of phenolic compounds with BSTFA is generally rapid and can be carried out at elevated temperatures (e.g., 75°C) to ensure complete reaction, especially for sterically hindered phenols. sigmaaldrich.com Dual derivatization, for instance, using both methyl and trimethylsilyl derivatives, can provide additional mass spectral information for structural confirmation. nih.gov

Acylation: This method involves the reaction of the phenol (B47542) with an acylating agent, such as a fluorinated anhydride (B1165640) (e.g., pentafluoropropionic anhydride). jfda-online.com This not only improves volatility but also introduces electronegative groups, which can enhance detection sensitivity when using an electron capture detector (ECD). nih.gov

Alkylation (Methylation): Diazomethane (B1218177) is a classic reagent for the methylation of acidic protons, including those on phenols, to form more volatile methyl ethers. researchgate.net While effective, diazomethane is toxic and explosive, necessitating careful handling. Alternative methylation reagents are also available. researchgate.net

The optimization of the derivatization procedure for this compound would involve a systematic evaluation of reagent type, reagent volume, reaction temperature, and reaction time to achieve maximum derivatization yield and reproducible results.

Table 1: Common Derivatization Reagents for Phenolic Compounds

| Derivatization Type | Reagent | Typical Conditions | Advantages |

|---|---|---|---|

| Silylation | BSTFA + TMCS | 75°C for 30-45 min | Forms stable and volatile TMS ethers, widely applicable. sigmaaldrich.com |

| Acylation | Pentafluorobenzyl bromide (PFBBr) | Room temperature or slightly elevated | Enhances sensitivity for ECD, good for trace analysis. nih.gov |

| Alkylation | Diazomethane | In ethereal solution | High reaction yields for many nitrophenols. researchgate.net |

Complex samples often contain co-eluting peaks, where two or more compounds are not fully separated chromatographically. Deconvolution is a computational process that resolves these overlapping signals into individual mass spectra. perlan.com.pl This is particularly crucial for isomeric compounds, such as different chlorinated phenols, which may have very similar retention times and mass spectra. manuallib.com Deconvolution software, such as Agilent's Deconvolution Reporting Software (DRS), utilizes algorithms to identify unique ions for each component within a co-eluting peak and reconstruct their individual mass spectra. perlan.com.pl

Retention Time Locking (RTL) is a technique used to standardize GC retention times across different instruments and over long periods, even after column maintenance. manuallib.comresearchgate.net This is achieved by adjusting the carrier gas pressure or flow to match the retention time of a specific locking compound to a predefined value. youtube.com For the analysis of a broad range of phenols, including chlorinated derivatives, a stable and inert compound within the chromatographic run, such as 2,4-dibromophenol, can be selected as the locking compound. manuallib.com

The combination of deconvolution and RTL offers significant advantages for the analysis of this compound:

Enhanced Compound Identification: By providing "cleaner" mass spectra, deconvolution improves the reliability of library matching for compound identification. perlan.com.pl

Improved Reproducibility: RTL ensures that the retention time of the target analyte remains consistent, which is a critical parameter for its identification, especially when dealing with isomers. researchgate.net

Increased Throughput: Standardized retention times across instruments simplify method transfer and reduce the need for frequent recalibration. researchgate.net

An RTL method for phenols would involve establishing a locked retention time for a chosen standard on a specific column, such as a DB-5ms. manuallib.com This allows for the creation of a database of locked retention times for a suite of phenolic compounds, facilitating their identification in unknown samples. manuallib.com

Table 2: Example of Retention Time Locked GC-MS Parameters for Phenol Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | DB-5ms | manuallib.com |

| Locking Compound | 2,4-Dibromophenol | manuallib.com |

| Locked Retention Time | e.g., 13.850 min (High Resolution Method) | manuallib.com |

| Carrier Gas | Helium | thermofisher.com |

| Detector | Mass Spectrometer | thermofisher.com |

Liquid chromatography-mass spectrometry (LC-MS) is an increasingly popular alternative to GC-MS for the analysis of polar and thermally labile compounds, as it often does not require derivatization. shimadzu.com For this compound, LC-MS, particularly with a tandem mass spectrometer (MS/MS), can provide high sensitivity and specificity.

A typical LC-MS/MS method for phenolic compounds involves reversed-phase chromatography using a C18 or similar column. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid to improve peak shape and ionization efficiency. nih.gov Detection is commonly performed using electrospray ionization (ESI) in negative ion mode, which is well-suited for acidic compounds like phenols. copernicus.org The MS/MS detector is operated in selected reaction monitoring (SRM) mode for quantitative analysis, where specific precursor-to-product ion transitions for the target analyte are monitored, greatly enhancing selectivity.

Table 3: General LC-MS/MS Parameters for Phenolic Compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative | copernicus.org |

| Detection Mode | Selected Reaction Monitoring (SRM) | copernicus.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Extraction Methodologies

Effective sample preparation is crucial to isolate the target analyte from the sample matrix, concentrate it, and remove interfering substances prior to chromatographic analysis.

Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of organic pollutants from aqueous samples. pjoes.com The choice of the sorbent material is critical and depends on the physicochemical properties of the analyte and the sample matrix. analytics-shop.com

For the extraction of moderately polar compounds like nitrophenols from water, a variety of sorbents can be considered. analytics-shop.com

Polymeric Sorbents: Hydrophilic-lipophilic balanced (HLB) polymers are often a good first choice as they can retain a wide range of compounds with varying polarities. researchgate.net

Carbon-Based Sorbents: Porous graphitic carbon (PGC) or carbon nanotubes can be effective for the retention of polar compounds, including nitrophenols, due to their unique surface chemistry. researchgate.netnih.gov

Modified Silica (B1680970) Sorbents: C18-modified silica is a common non-polar sorbent suitable for extracting less polar compounds from aqueous matrices. analytics-shop.com

The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a suitable solvent. pjoes.com For nitrophenols, after loading the aqueous sample, the sorbent is typically washed with a weak solvent to remove hydrophilic interferences. The analytes are then eluted with a stronger organic solvent or a mixture of solvents. The eluate is then concentrated and reconstituted in a solvent compatible with the subsequent chromatographic analysis. Recent developments have also explored novel sorbents like metal-organic frameworks for the efficient extraction of nitrophenols from environmental water samples. nih.gov

Table 4: Sorbent Selection for Solid-Phase Extraction of Nitrophenols

| Sorbent Type | Retention Mechanism | Suitable for | Reference |

|---|---|---|---|

| Polymeric (e.g., HLB) | Hydrophilic-Lipophilic Balance | Wide range of polarities | researchgate.net |

| Carbon-Based (e.g., PGC) | Adsorption, π-π interactions | Polar compounds | researchgate.net |

| Modified Silica (e.g., C18) | Non-polar (hydrophobic) | Less polar compounds from aqueous samples | analytics-shop.com |

| Metal-Organic Frameworks | Adsorption, specific interactions | Targeted extraction of nitrophenols | nih.gov |

Matrix Effects and Interferences in Environmental Samples

The accurate quantification of this compound in environmental samples is frequently complicated by matrix effects. These effects arise from the co-extraction of other compounds from the sample matrix (such as soil, water, or sediment) that can either suppress or enhance the analytical signal of the target analyte, leading to inaccurate results. The complexity of the sample matrix is a primary determinant of the extent of these interferences.

In soil and sediment samples , the primary sources of interference are naturally occurring organic matter (e.g., humic and fulvic acids) and inorganic constituents (e.g., clays (B1170129) and minerals). Humic substances are particularly problematic as they can bind to phenolic compounds, reducing their extraction efficiency. Furthermore, during chromatographic analysis, these co-extracted materials can accumulate in the analytical column or ionization source of a mass spectrometer, leading to signal drift and reduced sensitivity.

In water samples , dissolved organic matter (DOM) and inorganic salts are the main interfering agents. nih.gov High concentrations of DOM can lead to signal suppression in techniques like liquid chromatography-mass spectrometry (LC-MS). The presence of salts can also alter the extraction efficiency of the analyte, particularly in liquid-liquid extraction or solid-phase extraction (SPE) methods. For instance, the addition of salt is sometimes used to increase the extraction efficiency of substituted phenols from aqueous solutions. mdpi.com

The recovery rates of phenolic compounds can vary significantly depending on the sample matrix and the extraction method employed. For example, studies on various substituted phenols have shown a wide range of recoveries in different types of water, indicating a strong matrix-dependent effect. mdpi.com Similarly, the analysis of pesticides in soils with different physicochemical properties has demonstrated a significant matrix effect on the analytical response. researchgate.netresearchgate.net To mitigate these effects, matrix-matched calibration standards or the use of an internal standard that is structurally similar to the analyte are common strategies.

Below is an interactive data table illustrating typical recovery rates for substituted phenols in various environmental matrices, which can be indicative of the challenges faced in the analysis of this compound.

| Sample Matrix | Analytical Method | Analyte Class | Typical Recovery Range (%) | Potential Interferences |

| Tap Water | FPSE-HPLC-UV | Substituted Phenols | 19.7 - 91.0 mdpi.com | Low levels of dissolved organic matter, residual chlorine |

| Pond Water | FPSE-HPLC-UV | Substituted Phenols | 21.9 - 109.5 mdpi.com | High levels of dissolved organic matter, suspended solids, microorganisms |

| Reclaimed Water | FPSE-HPLC-UV | Substituted Phenols | 40.7 - 106.8 mdpi.com | Complex mixture of organic and inorganic compounds, surfactants |

| Surface Water | SPE-HPLC-UV | Phenols | 86.2 - 95.1 researchgate.net | Humic and fulvic acids, algae, various dissolved salts |

| Wastewater | SPE-HPLC-UV | Phenols | 79.1 - 86.3 researchgate.net | High concentrations of organic load, detergents, fats, oils, and greases |

| Soil | Purge-and-Trap GC-MS | Dichloropropenes | Validated LOQ of 0.200 µg/kg epa.gov | Humic substances, clay content, moisture content, pH |

FPSE-HPLC-UV: Fabric Phase Sorptive Extraction - High-Performance Liquid Chromatography - Ultraviolet Detector; SPE-HPLC-UV: Solid Phase Extraction - High-Performance Liquid Chromatography - Ultraviolet Detector; GC-MS: Gas Chromatography-Mass Spectrometry; LOQ: Limit of Quantitation.

Environmental Monitoring and Surveillance Strategies

Effective environmental monitoring and surveillance of this compound are crucial for assessing its environmental fate, identifying potential sources of contamination, and ensuring compliance with environmental regulations. ppsthane.com As a substituted phenol, it may be considered a persistent organic pollutant (POP), necessitating a comprehensive monitoring strategy. canada.ca

A robust monitoring plan for this compound should be multi-faceted, incorporating several key components:

Identification of Potential Sources: The initial step involves identifying industries or activities that may produce or use this compound. This could include chemical manufacturing plants, pesticide production facilities, or wood treatment sites.

Selection of Monitoring Media: Monitoring should encompass various environmental compartments to understand the distribution and transport of the compound. Key media would include:

Water: Surface waters (rivers, lakes) and groundwater near potential sources, as well as wastewater effluents from industrial sites. netsolwater.com

Soil and Sediment: Soil from agricultural areas where related pesticides might be used, and sediments from water bodies that can act as a sink for persistent pollutants.

Air: Air monitoring may be relevant near industrial emission sources. netsolwater.com

Sampling Strategy: The sampling design should be systematic and risk-based. This includes establishing a network of monitoring stations at locations upstream and downstream of potential sources, as well as in areas remote from known sources to assess long-range transport. The frequency of sampling should be determined by the specific objectives of the monitoring program, with more frequent sampling during periods of expected high discharge or application.

Analytical Methods: The chosen analytical methods must be sensitive, selective, and validated for the specific matrices being analyzed. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are typically employed for the determination of such compounds. nih.gov

Data Analysis and Interpretation: Long-term monitoring data should be analyzed for trends to assess the effectiveness of any implemented control measures and to identify emerging environmental concerns. ppsthane.com This includes comparing measured concentrations against any existing environmental quality standards.

The following data table outlines a hypothetical environmental monitoring and surveillance plan for this compound.

| Monitoring Component | Strategy and Rationale |

| Target Media | Water (surface and groundwater), Soil, Sediment, Industrial Effluents |

| Monitoring Locations | Downstream of chemical manufacturing facilities, agricultural areas with suspected use of related compounds, and at control sites remote from potential sources. |

| Sampling Frequency | Quarterly for water and sediment; annually for soil; monthly for industrial effluents. Increased frequency following any reported spills or upsets. |

| Analytical Techniques | GC-MS or LC-MS/MS for high sensitivity and specificity. |

| Quality Assurance/Quality Control | Regular calibration of instruments, analysis of field blanks, spiked samples, and certified reference materials. Use of matrix-matched standards. ppsthane.com |

| Data Reporting | Comparison of results with national and international environmental quality guidelines. Trend analysis to evaluate long-term changes in contamination levels. canada.ca |